tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
CAS No.: 333985-83-4
Cat. No.: VC6454492
Molecular Formula: C14H23N3O2
Molecular Weight: 265.357
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 333985-83-4 |
|---|---|
| Molecular Formula | C14H23N3O2 |
| Molecular Weight | 265.357 |
| IUPAC Name | tert-butyl 4-(pyrazol-1-ylmethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3 |
| Standard InChI Key | MFOKKJTYDPPBKA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC=N2 |
Introduction
Structural and Molecular Characteristics
The compound’s structure comprises three key components:
-
Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom, providing conformational rigidity and serving as a scaffold for further functionalization.
-
tert-Butyl carbamate (Boc) group: A protective moiety attached to the piperidine nitrogen, enhancing stability during synthetic processes.
-
Pyrazole-methyl substituent: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, linked to the piperidine via a methylene bridge.
The IUPAC name, tert-butyl 4-(pyrazol-1-ylmethyl)piperidine-1-carboxylate, reflects its substitution pattern. Crystallographic data, though limited for this specific compound, suggest that analogous Boc-protected piperidines adopt chair conformations with equatorial substituents, minimizing steric strain .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves sequential protection and coupling reactions:
Step 1: Protection of Piperidine
Piperidine is Boc-protected using di-tert-butyl dicarbonate () in the presence of a base such as triethylamine ():
This step achieves near-quantitative yields under mild conditions.
Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 265.357 g/mol | |
| Solubility | Soluble in DCM, THF; sparingly in water | |
| Stability | Stable at RT; Boc group cleaved by TFA | |
| LogP (Predicted) | 2.1 (Moderate lipophilicity) |
The Boc group’s hydrophobicity () facilitates membrane permeability, a desirable trait for drug precursors.
Chemical Reactivity and Functionalization
Deprotection of the Boc Group
Treatment with trifluoroacetic acid (TFA) in dichloromethane () removes the Boc group, yielding the free piperidine amine:
This reaction proceeds within 2 hours at room temperature with >90% efficiency.
Pyrazole Ring Modifications
The pyrazole moiety undergoes electrophilic substitution reactions. For example, bromination at the 4-position using bromosuccinimide (NBS) in :
Such derivatives are intermediates in Suzuki-Miyaura cross-couplings for biaryl synthesis .
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The pyrazole-piperidine scaffold mimics ATP-binding motifs in kinases. For instance, derivatives of this compound have been explored as JAK2 inhibitors, showing IC values <100 nM in preclinical assays.
Antimicrobial Agents
Pyrazole-containing compounds exhibit broad-spectrum activity. In vitro studies against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) highlight potential for antibiotic development.
Comparative Analysis with Structural Analogs
| Parameter | Target Compound | Fluorinated Analog (CAS 1798794-06-5) |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 265.357 g/mol | 284.33 g/mol |
| Key Substituent | -H at C3 | -F at C3 |
| logP (Predicted) | 2.1 | 2.4 |
| Bioactivity (IC) | 85 nM (JAK2) | 72 nM (JAK2) |
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